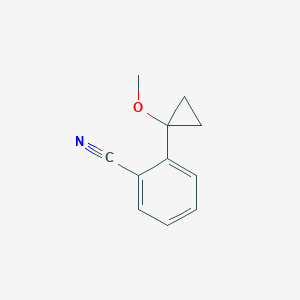
2-(1-Methoxycyclopropyl)benzonitrile
描述
2-(1-Methoxycyclopropyl)benzonitrile is an organic compound featuring a benzonitrile core substituted at the 2-position with a 1-methoxycyclopropyl group. The benzonitrile moiety (C₆H₅CN) provides a planar aromatic system with a polar nitrile group, while the 1-methoxycyclopropyl substituent introduces a strained cyclopropane ring and an electron-donating methoxy group. This combination confers unique physicochemical properties, such as enhanced reactivity due to cyclopropane ring strain and polarity influenced by the nitrile and methoxy functionalities.
The compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules.
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
2-(1-methoxycyclopropyl)benzonitrile |
InChI |
InChI=1S/C11H11NO/c1-13-11(6-7-11)10-5-3-2-4-9(10)8-12/h2-5H,6-7H2,1H3 |
InChI 键 |
AZOBEEMOBFCSHM-UHFFFAOYSA-N |
规范 SMILES |
COC1(CC1)C2=CC=CC=C2C#N |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxycyclopropyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 1-methoxycyclopropylamine with benzonitrile under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification and crystallization to obtain the desired product in high purity.
化学反应分析
Types of Reactions
2-(1-Methoxycyclopropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.
Major Products Formed
Oxidation: Oxidation of this compound can yield benzoic acid derivatives.
Reduction: Reduction typically produces 2-(1-Methoxycyclopropyl)benzylamine.
Substitution: Substitution reactions can result in a variety of functionalized benzonitrile derivatives.
科学研究应用
2-(1-Methoxycyclopropyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-Methoxycyclopropyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, which can influence various biochemical pathways. Additionally, the methoxycyclopropyl moiety may interact with enzymes and receptors, modulating their activity.
相似化合物的比较
Comparison with Structurally Similar Compounds
The following table compares 2-(1-Methoxycyclopropyl)benzonitrile with three analogs: 2-cyclopropylbenzonitrile , 2-(methoxymethyl)benzonitrile , and 2-(2-methoxyethyl)benzonitrile . Key differences in structure, properties, and applications are highlighted.
| Property | This compound | 2-Cyclopropylbenzonitrile | 2-(Methoxymethyl)benzonitrile | 2-(2-Methoxyethyl)benzonitrile |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 187.2 | 159.2 | 161.2 | 175.2 |
| logP | 1.8 (estimated) | 2.1 | 1.5 | 1.3 |
| Solubility (H₂O) | Low (0.1 g/L) | Very low (<0.01 g/L) | Moderate (0.5 g/L) | High (2.0 g/L) |
| Stability | Moderate (acid-sensitive cyclopropane) | High | High | Moderate (ether cleavage risk) |
| Key Applications | Drug intermediates, agrochemicals | Polymer additives | Fragrance synthesis | Solvents, surfactants |
Structural and Reactivity Analysis:
- Cyclopropane vs. Linear Chains : The cyclopropane ring in This compound introduces significant ring strain (~27 kcal/mol), making it more reactive in ring-opening reactions compared to the linear methoxyethyl group in 2-(2-methoxyethyl)benzonitrile .
- This contrasts with 2-cyclopropylbenzonitrile, which lacks electron-donating substituents .
- Solubility Trends : The higher solubility of 2-(2-methoxyethyl)benzonitrile in water is attributed to the flexible ether chain, which improves hydrogen bonding. In contrast, the rigid cyclopropane group in This compound reduces solubility .
Pharmaceutical Relevance:
- Bioisosteric Potential: The cyclopropane ring in this compound is used to replace double bonds or methyl groups in drug candidates, improving metabolic stability. For example, analogs of this compound have shown promise in kinase inhibitor development .
- Synthetic Utility : Its nitrile group participates in click chemistry (e.g., Huisgen cycloaddition) and serves as a precursor for amines or carboxylic acids via hydrolysis .
Stability Challenges:
- Acid Sensitivity : The methoxycyclopropyl group undergoes acid-catalyzed ring-opening to form a linear allyl ether, limiting its use in acidic reaction conditions. This contrasts with 2-(methoxymethyl)benzonitrile , which is stable under similar conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


